molecular formula C8H8F2OS B8739248 [2-(difluoromethoxy)phenyl]methanethiol CAS No. 440125-05-3

[2-(difluoromethoxy)phenyl]methanethiol

Katalognummer: B8739248
CAS-Nummer: 440125-05-3
Molekulargewicht: 190.21 g/mol
InChI-Schlüssel: WDQHNOPSSYGXKB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[2-(difluoromethoxy)phenyl]methanethiol is an organosulfur compound characterized by the presence of a benzyl group substituted with a difluoromethoxy group and a mercaptan (thiol) group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-difluoromethoxybenzyl mercaptan typically involves the reaction of benzyl chloride with thiourea to form an isothiouronium salt, which is then hydrolyzed under alkaline conditions to yield the desired thiol compound . The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods: Industrial production of 2-difluoromethoxybenzyl mercaptan may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This can include continuous flow reactors and advanced purification techniques such as distillation and crystallization to ensure the compound meets industrial standards.

Analyse Chemischer Reaktionen

Types of Reactions: [2-(difluoromethoxy)phenyl]methanethiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: Reduction reactions can convert disulfides back to thiols.

    Substitution: The thiol group can participate in nucleophilic substitution reactions, forming thioethers or other sulfur-containing compounds.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Alkyl halides and other electrophiles are typical reagents for substitution reactions.

Major Products:

    Oxidation: Disulfides and sulfonic acids.

    Reduction: Thiols.

    Substitution: Thioethers and other sulfur derivatives.

Wissenschaftliche Forschungsanwendungen

[2-(difluoromethoxy)phenyl]methanethiol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Wirkmechanismus

The mechanism of action of 2-difluoromethoxybenzyl mercaptan involves its interaction with various molecular targets, primarily through its thiol group. The thiol group can form covalent bonds with electrophilic centers in proteins and enzymes, potentially altering their function. This interaction can affect various biochemical pathways, leading to diverse biological effects.

Vergleich Mit ähnlichen Verbindungen

    Benzyl mercaptan: Similar structure but lacks the difluoromethoxy group.

    Methoxybenzyl mercaptan: Contains a methoxy group instead of a difluoromethoxy group.

    Thiophenol: A simpler thiol compound with a phenyl group instead of a benzyl group.

Uniqueness: [2-(difluoromethoxy)phenyl]methanethiol is unique due to the presence of the difluoromethoxy group, which can influence its reactivity and interactions compared to other similar thiol compounds. This structural feature can enhance its stability and modify its chemical properties, making it a valuable compound for specific applications.

Eigenschaften

CAS-Nummer

440125-05-3

Molekularformel

C8H8F2OS

Molekulargewicht

190.21 g/mol

IUPAC-Name

[2-(difluoromethoxy)phenyl]methanethiol

InChI

InChI=1S/C8H8F2OS/c9-8(10)11-7-4-2-1-3-6(7)5-12/h1-4,8,12H,5H2

InChI-Schlüssel

WDQHNOPSSYGXKB-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C(=C1)CS)OC(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.